tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID typically involves multiple steps. One common method includes the protection of the amine group with the Boc group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of bases such as sodium hydroxide or organic solvents like tetrahydrofuran (THF) and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected amines, hydroxyl derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. Upon deprotection, the free amine can participate in various biochemical interactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Another Boc-protected compound used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in the synthesis of peptides and proteins.
Uniqueness
1’-(TERT-BUTOXYCARBONYL)-2-OXOSPIRO[INDOLINE-3,4’-PIPERIDINE]-5-YLBORONIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .
Properties
Molecular Formula |
C17H21BN2O3 |
---|---|
Molecular Weight |
312.2 g/mol |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
InChI Key |
JNAWRGJQIFPLEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.